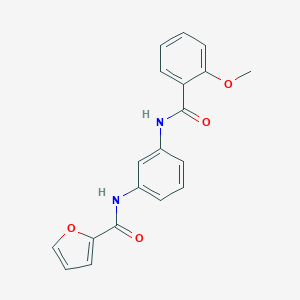
N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide, also known as MBP-84, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide is not fully understood. However, studies have shown that N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to inhibit the proliferation of cancer cells by inhibiting cell cycle progression. Furthermore, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess antioxidant properties and has potential applications in the treatment of oxidative stress-related diseases.
Biochemical and Physiological Effects:
N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess various biochemical and physiological effects. Studies have shown that N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide exhibits potent anticancer activity by inducing apoptosis in cancer cells and inhibiting cell cycle progression. Additionally, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases. Furthermore, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess anti-inflammatory properties and has potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide in lab experiments include its potent anticancer activity, neuroprotective properties, and anti-inflammatory properties. Additionally, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide is a synthetic compound, which allows for easy synthesis and modification. However, the limitations of using N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
List of
Orientations Futures
1. Further studies on the mechanism of action of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide in cancer cells and neurodegenerative diseases.
2. Development of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide derivatives with improved solubility and toxicity profiles.
3. Evaluation of the potential of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide as a therapeutic agent in various preclinical and clinical studies.
4. Investigation of the potential of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide as a diagnostic tool for various diseases.
5. Exploration of the potential of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide in combination with other anticancer, neuroprotective, and anti-inflammatory agents.
Méthodes De Synthèse
The synthesis of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been achieved through various methods, including the reaction of 2-methoxybenzoyl chloride with 3-aminophenylfuran-2-carboxamide in the presence of a base. Other methods include the reaction of 2-methoxybenzoyl chloride with 3-aminophenylfuran-2-carboxylic acid followed by the subsequent reduction of the carboxylic acid group.
Applications De Recherche Scientifique
N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess anti-inflammatory properties and has potential applications in the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C19H16N2O4 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
N-[3-[(2-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-24-16-9-3-2-8-15(16)18(22)20-13-6-4-7-14(12-13)21-19(23)17-10-5-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23) |
Clé InChI |
DVSPKAXAAPVWJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)


![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)

![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)

![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)